Methyl 4,6-dichloro-2-methylnicotinate
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Overview
Description
Methyl 4,6-dichloro-2-methylnicotinate: is a chemical compound with the molecular formula C8H7Cl2NO2 and a molecular weight of 220.05 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms at the 4 and 6 positions, a methyl group at the 2 position, and a methyl ester functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4,6-dichloro-2-methylnicotinate can be synthesized through the esterification of 4,6-dichloro-2-methylnicotinic acid. The reaction typically involves the use of methanol and a suitable acid catalyst under reflux conditions . The reaction mixture is then quenched with water, extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions for higher yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 4,6-dichloro-2-methylnicotinate can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, thiols, and other nucleophiles under basic or neutral conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous solvents.
Oxidation: KMnO4 or CrO3 in acidic or neutral conditions.
Major Products:
Substitution: Amines, thioethers, or other substituted derivatives.
Reduction: Amines or alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry: Methyl 4,6-dichloro-2-methylnicotinate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of chlorinated nicotinic acid derivatives on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for more complex molecules .
Mechanism of Action
The mechanism of action of Methyl 4,6-dichloro-2-methylnicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the methyl ester group can influence its binding affinity and specificity . The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways .
Comparison with Similar Compounds
- 4,6-Dichloro-2-methylnicotinic acid
- 4,6-Dichloro-2-methylnicotinaldehyde
- 4,6-Dichloro-2-methylnicotinonitrile
- Ethyl 4,6-dichloro-2-methylnicotinate
Uniqueness: Methyl 4,6-dichloro-2-methylnicotinate is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
methyl 4,6-dichloro-2-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-4-7(8(12)13-2)5(9)3-6(10)11-4/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTVAJMUKCKPSHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=N1)Cl)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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